molecular formula C14H16N4O6 B103869 3',5'-Di-o-acetyl-2'-deoxyadenosine CAS No. 106568-79-0

3',5'-Di-o-acetyl-2'-deoxyadenosine

Cat. No. B103869
M. Wt: 336.3 g/mol
InChI Key: FGIVQALFRSDINB-HBNTYKKESA-N
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Description

3',5'-Di-o-acetyl-2'-deoxyadenosine is a modified nucleoside derivative that has been studied for its potential in various biological applications. The acetylation of the parent compound, 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine, has been shown to produce a potential prodrug with pronounced inhibition of trypanosomal and neoplastic cell growth and viability, as well as inhibiting HIV-1 growth and infectivity .

Synthesis Analysis

The synthesis of 3',5'-Di-o-acetyl-2'-deoxyadenosine and related compounds involves several steps, starting from 2'-deoxyadenosine or adenosine as the starting material. For instance, an efficient procedure to synthesize 3',5'-dithio-2'-deoxyadenosine, which is structurally related, has been established starting from 2'-deoxyadenosine in five steps with a 33% overall yield . Similarly, 2'-deoxyadenosine itself has been synthesized from adenosine with a protective group, followed by the elimination of the protective group under controlled conditions . These methods involve various chemical reactions, including silylation, condensation, and deprotection steps, to achieve the desired modified nucleosides.

Molecular Structure Analysis

The molecular structure of related compounds such as 3'-O-acetyladenosine has been determined using three-dimensional x-ray data. The glycosidic conformation is syn with an intramolecular hydrogen bond between the 5'-hydroxyl group and the N(3) atom of the base. The sugar is C(2')-endo puckered, and the acetate group is only slightly twisted around the C(3')-O(3') bond . These structural details are crucial for understanding the interactions and potential biological activities of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of 3',5'-Di-o-acetyl-2'-deoxyadenosine include acetylation, which has been shown to enhance the biological activity of the parent compound . Other reactions, such as aminoacylation and methylation, have been studied to understand their effects on the conformation and biological properties of ribonucleosides . Additionally, the synthesis of 3'-fluoro-3'-deoxyadenosine, another modified nucleoside, involves triflate activation and nucleophilic displacement, followed by selective deblocking .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3',5'-Di-o-acetyl-2'-deoxyadenosine and related compounds are influenced by their molecular structure and the modifications introduced during synthesis. For example, the introduction of fluorine at the 3'-position of 3'-deoxyadenosine results in broad-spectrum antiviral activity against various DNA and RNA viruses . The conformational changes due to modifications such as 3'-O-acetylation affect the molecule's hydrogen bonding and overall shape, which in turn can influence its biological activity .

Scientific Research Applications

Enzymatic Formation of Polydeoxyribonucleotides

3',5'-Di-o-acetyl-2'-deoxyadenosine (3',5'-Di-O-Ac-2'-dA) derivatives, such as N-acetylated deoxyadenosine triphosphates, have been found to be effective substrates in the enzymatic chain lengthening of polydeoxyribonucleotides. This process, facilitated by terminal deoxyribonucleotidyltransferase, demonstrates that the acetyl group remains intact during polymerization and does not interfere with the hydrogen bonding in Watson-Crick base pairing, although it does weaken it slightly (Hayes et al., 1968).

Structural Studies in Nucleic Acids

NMR studies have been conducted on complexes involving 3',5'-Di-O-Ac-2'-dA derivatives, providing insights into the geometry and strength of hydrogen bonds in nucleic acid interactions. These studies reveal significant information about the Watson-Crick and Hoogsteen base pairs, contributing to our understanding of nucleic acid structure and function (Dunger et al., 2000).

Development of Fluorescent Analogs

Research has been conducted on developing fluorescent analogs of 3',5'-Di-O-Ac-2'-dA. These analogs demonstrate remarkable solvatochromic properties, changing their fluorescent emission based on the solvent environment. This makes them potentially useful for studying DNA-protein interactions and as sensors in biological systems (Matsumoto et al., 2011).

Synthesis of Labeled Derivatives

Efficient synthetic routes have been developed to create labeled derivatives of 3',5'-Di-O-Ac-2'-dA. These labeled compounds are useful in various biochemical and molecular biology studies, such as tracing and imaging in cellular environments (Terrazas et al., 2005).

properties

IUPAC Name

[(2R,3S,5R)-3-acetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O6/c1-7(19)22-4-10-9(23-8(2)20)3-11(24-10)18-6-17-12-13(18)15-5-16-14(12)21/h5-6,9-11H,3-4H2,1-2H3,(H,15,16,21)/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIVQALFRSDINB-HBNTYKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Di-O-acetyl-2'-deoxyinosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
T Suzuki, M Takeuchi… - Genes and …, 2022 - genesenvironment.biomedcentral …
Recently, it was revealed that uric acid is a photosensitizer of reactions of nucleosides on irradiation with UV light at wavelengths longer than 300 nm, and two products generated from 2…
JN Low, RA Howie - Acta Crystallographica Section C: Crystal …, 1988 - scripts.iucr.org
(IUCr) The structure of 3',5'-di-O-acetyl-2'-deoxyadenosine Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic compounds) Volume 44 …
Number of citations: 5 scripts.iucr.org
RE Holmes, RK Robins - Journal of the American Chemical …, 1964 - ACS Publications
Bromination of 2', 3', 5'-tri-O-acetyladenosine (VIII) occurred under conditions similar to those employed for the bromination of 2', 3', 5'-tri-O-acetylguanosine (I) to give a 59% yield of 8-…
Number of citations: 186 pubs.acs.org
MA Zinni, SD Rodrı́guez, RM Pontiggia… - Journal of Molecular …, 2004 - Elsevier
Candida antarctica-B (CAL-B) lipase-catalysed alcoholysis of a set of 3′,5′-di-O-acetyl-2′-deoxynucleosides (1a–e) gave the corresponding 3′-O-acetyl-2′-deoxy-nucleosides (2a…
Number of citations: 26 www.sciencedirect.com
VE Oslovsky, MS Drenichev… - … , Nucleotides and Nucleic …, 2015 - Taylor & Francis
Several methods for the preparation of some N 6 -substituted adenosines based on selective 1-N-alkylation with subsequent Dimroth rearrangement were developed. The proposed …
Number of citations: 14 www.tandfonline.com
P Francom, MJ Robins - The Journal of Organic Chemistry, 2003 - ACS Publications
Treatment of 9-(2,3,5-tri-O-acetyl-β-d-ribofuranosyl)-2-amino-6-chloropurine (1) with TMS-Cl and benzyltriethylammonium nitrite (BTEA-NO 2 ) in dichloromethane gave the crystalline 2,…
Number of citations: 52 pubs.acs.org
Y Ishido, N Nakazaki, N Sakairi - Journal of the Chemical Society …, 1979 - pubs.rsc.org
In 1 : 4 (v/v) glacial acetic acid–pyridine, partial O-deacylation of fully acylated purine and pyrimidine ribonucleosides upon hydrazinolysis was found to be induced regioselectively in …
Number of citations: 64 pubs.rsc.org
M Drenichev, S Mikhailov - researchgate.net
Several methods for the preparation of some N6-substituted adenosines based on selective 1-N-alkylation with subsequent Dimroth rearrangement were developed. The proposed …
Number of citations: 0 www.researchgate.net
EA Véliz, PA Beal - The Journal of Organic Chemistry, 2001 - ACS Publications
Surprisingly facile direct substitution reactions with acetyl-protected 6-bromopurine nucleosides are described. Included in the series of bromonucleosides studied is the guanosine …
Number of citations: 88 pubs.acs.org
SJ Kim, BH Kim - Tetrahedron letters, 2002 - Elsevier
Synthesis of calixnucleosides (hybrid molecules between calix[4]arenes and nucleosides) has been achieved by amide bond formation between amine functional groups of para-1,3-…
Number of citations: 24 www.sciencedirect.com

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